molecular formula C19H22N6O2 B2441109 2-(4-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2320220-86-6

2-(4-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B2441109
CAS RN: 2320220-86-6
M. Wt: 366.425
InChI Key: LRQFPOBPVRGGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized derivatives related to the core structure of the compound , focusing on their potential as therapeutics. For instance, compounds with the chromene and quinoline moieties, when attached to pyrimide and piperazine structures, have shown enhanced anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) (Parveen et al., 2017). This research underscores the potential of these compounds in cancer therapy, with molecular docking studies indicating good binding affinity to the Bcl-2 protein, a known target in cancer research.

Antimicrobial Properties

Another aspect of research has focused on the antibacterial activities of similar compounds. For instance, temafloxacin hydrochloride, a relative of the compound , has been examined for its broad-spectrum antimicrobial properties (Chu et al., 1991). Although the focus here is on a different chemical entity, the structural similarity underscores the interest in exploring such compounds for their potential use in fighting bacterial infections.

Advanced Materials

Research into the synthesis of polyamides containing variations of the tetrahydropyrimidine and piperazine units has revealed the potential for developing new materials with specific properties. For example, compounds synthesized through reactions involving theophylline and thymine with dimethyl methylenesuccinate have led to polyamides with molecular weights ranging from 2000 to 6000, showcasing the versatility of these chemical frameworks in materials science (Hattori & Kinoshita, 1979).

Antioxidant Activities

The exploration of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives has also identified potential antioxidant activities. Such research highlights the importance of these compounds in the development of new therapeutic agents with the capability to mitigate oxidative stress (Salem et al., 2015).

properties

IUPAC Name

2-[4-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-23-17(26)11-16(22-19(23)27)24-6-8-25(9-7-24)18-14(12-20)10-13-4-2-3-5-15(13)21-18/h10-11H,2-9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQFPOBPVRGGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=C(C=C4CCCCC4=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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